4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
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Description
4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2S2 and its molecular weight is 414.54. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Analgesic Agents
Research has explored novel heterocyclic compounds derived from benzodifuran, thiadiazole, and other related structures for their potential as anti-inflammatory and analgesic agents. Such compounds have demonstrated significant COX-2 inhibitory activity, suggesting potential for the development of new therapeutic agents with analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antifungal Activities
Derivatives of thiadiazole, oxadiazole, and triazole have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown variable and modest activity against a range of bacterial and fungal strains, highlighting the potential of thiadiazole and related compounds in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antitubercular Activity
Compounds incorporating elements of the thiadiazole structure have been investigated for their antitubercular activity. Specifically, Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles have been screened against Mycobacterium tuberculosis, showing promising antitubercular properties and indicating a potential pathway for developing new treatments for tuberculosis (Badiger & Khazi, 2013).
Cytotoxicity Against Cancer Cells
Novel compounds with thiadiazole and pyrazole frameworks have been synthesized and their cytotoxicity evaluated against cancer cell lines. These studies aim to identify new chemotherapeutic agents by examining the anticancer properties of these heterocyclic compounds (Hassan, Hafez, & Osman, 2014).
EGFR Inhibitors for Anti-Cancer Activity
Benzimidazole derivatives bearing 1,2,4-triazole have been studied for their EGFR inhibitory activity as a mechanism for anti-cancer effects. These compounds demonstrate promising binding affinities and activity against cancer cells, suggesting their potential as targeted therapies (Karayel, 2021).
properties
IUPAC Name |
4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-26-16-6-4-14(5-7-16)13-18-22-23-19(28-18)15-8-10-24(11-9-15)20(25)21-17-3-2-12-27-17/h2-7,12,15H,8-11,13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAYEHIOHQBHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide |
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